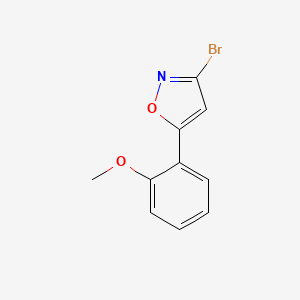

3-Bromo-5-(2-methoxyphenyl)isoxazole

Description

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-bromo-5-(2-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3 |

InChI Key |

APJHSEDWAUTJER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NO2)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 2 Methoxyphenyl Isoxazole

Reactivity Profile of the Bromine Moiety on the Isoxazole (B147169) Ring System

The bromine atom at the C3 position of the isoxazole ring is a versatile handle for synthetic transformations. The carbon-bromine bond in heteroaromatic systems like isoxazole is susceptible to cleavage, making it an excellent leaving group for various cross-coupling and substitution reactions. The reactivity of haloisoxazoles is position-dependent, and the C3-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions due to the electronic nature of the isoxazole ring.

The isoxazole nucleus itself is relatively stable but can be sensitive to harsh basic or acidic conditions, which can lead to ring cleavage. researchgate.net Therefore, synthetic modifications targeting the C3-bromo moiety are typically carried out under neutral or mildly basic conditions, often employing transition metal catalysis to achieve high efficiency and selectivity. The electrophilic character of the carbon atom bonded to the bromine makes it a prime target for the oxidative addition step in palladium-catalyzed cycles, initiating a cascade of reactions for bond formation.

Cross-Coupling Reactions at the C3 Position of 3-Bromo-5-(2-methoxyphenyl)isoxazole

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the C3 position serves as an ideal electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is highly effective for aryl and heteroaryl bromides, making it well-suited for the derivatization of this compound. By coupling with various aryl, heteroaryl, or vinyl boronic acids or esters, a diverse library of 3-aryl- or 3-vinyl-5-(2-methoxyphenyl)isoxazoles can be synthesized. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid partner. Common conditions involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane, toluene, or DME with an aqueous component. nih.govsemanticscholar.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles This table presents data from similar substrates to illustrate the reaction conditions.

| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | High | nih.govsemanticscholar.org |

| Unprotected ortho-bromoanilines | Various aryl/heteroaryl boronic esters | CataXCium A Pd G3 | K₃PO₄ | CPME/H₂O | Good to Excellent | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org Applying this methodology to this compound allows for the introduction of various alkynyl groups at the C3 position, leading to the synthesis of 3-alkynyl-5-(2-methoxyphenyl)isoxazoles. These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations like cycloadditions or reductions.

Typical catalysts include Pd(PPh₃)₂Cl₂ in conjunction with CuI, and the base is usually an amine such as triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. nrochemistry.comlibretexts.org The reactivity of the halide partner generally follows the trend I > Br > Cl. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table presents data from similar substrates to illustrate the reaction conditions.

| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Generic Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 89 | nrochemistry.com |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | - | organic-chemistry.org |

| 3-Bromo-Δ²-isoxazolines | Terminal Alkynes | CuBr / Bathophenanthroline | K₂CO₃ | DMF | - | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. rsc.orgwikipedia.org This reaction is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals. By reacting this compound with a wide range of primary or secondary amines, various 3-amino-5-(2-methoxyphenyl)isoxazole derivatives can be prepared. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base like sodium tert-butoxide. libretexts.orgresearchgate.net

The scope of the Buchwald-Hartwig reaction extends beyond C-N bond formation to include the formation of C-O bonds (for phenols and alcohols) and C-S bonds (for thiols), further expanding the synthetic utility of the 3-bromo-isoxazole scaffold. wikipedia.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents data from similar substrates to illustrate the reaction conditions.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Halo-1,2,3-triazoles | (Het)aryl amines | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | High | nih.gov |

| Aryl Bromides | Heterocyclic Amines | Various Pd-precatalysts / Biarylphosphine ligands | NaOtBu / LiHMDS | Toluene | Good | wuxiapptec.com |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | Good | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl ring offers a second platform for functionalization. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). Conversely, the isoxazole ring is generally considered an electron-withdrawing group, which deactivates the phenyl ring towards electrophiles. The interplay of these two substituents will direct the position of incoming electrophiles.

For electrophilic substitution, the powerful directing effect of the methoxy group will dominate, directing electrophiles primarily to the para position (C4' of the phenyl ring) and to a lesser extent, the ortho position (C6' of the phenyl ring), which is sterically hindered. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂/FeBr₃). semanticscholar.orgresearchgate.net

Nucleophilic aromatic substitution (SₙAr) on the 2-methoxyphenyl ring is generally difficult as the ring is not activated by strong electron-withdrawing groups in the ortho or para positions relative to a potential leaving group. SₙAr reactions typically require highly activated substrates, such as those bearing multiple nitro groups. nih.gov Therefore, this pathway is less likely for derivatizing the 2-methoxyphenyl moiety of the title compound unless further activating groups are introduced.

Functional Group Transformations and Side-Chain Modifications of the Isoxazole Scaffold

Beyond reactions at the C3-bromo position and the phenyl ring, other transformations can modify the core structure of this compound.

One important transformation is the cleavage of the methoxy group. O-demethylation of aryl methyl ethers can be achieved using various reagents, often under harsh conditions. wikipedia.org Common methods include treatment with strong acids like HBr or Lewis acids such as BBr₃. chem-station.comsci-hub.se This reaction would convert the 2-methoxyphenyl group into a 2-hydroxyphenyl moiety, providing a new functional group for further derivatization, such as etherification or esterification.

The isoxazole ring itself can undergo reductive ring cleavage. The weak N-O bond is susceptible to cleavage under various reductive conditions, such as catalytic hydrogenation (e.g., using Raney Nickel) or treatment with reagents like molybdenum hexacarbonyl [Mo(CO)₆] or samarium iodide (SmI₂). rsc.orgnih.govacs.orgrsc.orgresearchgate.net This transformation typically unmasks a β-amino enone or a β-hydroxy ketone functionality, providing a route to acyclic structures with different synthetic potential.

Chemo- and Regioselectivity in Reactions Involving this compound

The reactivity of this compound is primarily dictated by the presence of the C-Br bond at the 3-position of the isoxazole ring. This position is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The inherent electronic nature of the isoxazole ring and the steric and electronic influence of the 2-methoxyphenyl substituent at the 5-position play significant roles in directing the selectivity of these reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are expected to proceed selectively at the C3-bromo position. The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. The choice of catalyst, ligands, base, and solvent system is critical in achieving high yields and selectivities.

For instance, in a Suzuki-Miyaura coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl-5-(2-methoxyphenyl)isoxazole. The regioselectivity is highly favored at the C3 position due to the lability of the C-Br bond towards oxidative addition compared to other potential reaction sites on the molecule, such as C-H activation on the phenyl ring.

Similarly, Sonogashira coupling with a terminal alkyne would selectively introduce an alkynyl group at the C3 position. The reaction conditions, typically involving a palladium catalyst, a copper(I) co-catalyst, and a base, are mild enough to preserve the integrity of the isoxazole ring and the methoxy group.

The Stille coupling, utilizing organostannanes, provides another regioselective route to functionalize the C3 position. The choice of the organostannane reagent allows for the introduction of a wide variety of substituents, including alkyl, vinyl, and aryl groups.

Beyond carbon-carbon bond formation, the C3-bromo position is also amenable to carbon-heteroatom bond-forming reactions, such as the Buchwald-Hartwig amination. This reaction would enable the synthesis of 3-amino-5-(2-methoxyphenyl)isoxazole derivatives through the coupling of the bromo-isoxazole with various primary or secondary amines.

The chemo- and regioselectivity in these transformations are generally high, with the reaction occurring exclusively at the C-Br bond. The 2-methoxyphenyl group at the 5-position primarily exerts an electronic and steric influence on the reactivity of the isoxazole system but does not typically participate in the cross-coupling reactions under standard conditions.

Below are illustrative data tables for hypothetical, yet chemically plausible, derivatization reactions of this compound, showcasing the expected regioselectivity and potential yields based on analogous systems reported in the chemical literature.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-5-(2-methoxyphenyl)isoxazole | 85 |

| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-5-(2-methoxyphenyl)isoxazole | 88 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(2-methoxyphenyl)isoxazole | 92 |

| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-5-(2-methoxyphenyl)isoxazole | 82 |

Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Toluene/Ethanol/H₂O (4:1:1), 90 °C, 12 h.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-(2-methoxyphenyl)isoxazole | 90 |

| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-5-(2-methoxyphenyl)isoxazole | 87 |

| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-(2-methoxyphenyl)isoxazole | 84 |

Reaction Conditions: this compound (1.0 equiv), Alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60 °C, 8 h.

Table 3: Stille Coupling of this compound with Organostannanes

| Entry | Organostannane | Product | Yield (%) |

| 1 | Tributyl(phenyl)stannane | 3-Phenyl-5-(2-methoxyphenyl)isoxazole | 80 |

| 2 | Tributyl(vinyl)stannane | 3-Vinyl-5-(2-methoxyphenyl)isoxazole | 75 |

| 3 | Tributyl(methyl)stannane | 3-Methyl-5-(2-methoxyphenyl)isoxazole | 72 |

Reaction Conditions: this compound (1.0 equiv), Organostannane (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Toluene, 110 °C, 16 h.

These examples underscore the high degree of chemo- and regioselectivity achievable in the derivatization of this compound, making it a versatile building block for the synthesis of a diverse range of functionalized isoxazole derivatives. The selective functionalization of the C3 position allows for the systematic modification of the molecule's properties for various applications.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Bromo 5 2 Methoxyphenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for 3-Bromo-5-(2-methoxyphenyl)isoxazole is expected to show distinct signals for the isoxazole (B147169) ring proton, the methoxy (B1213986) group protons, and the protons on the phenyl ring. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key to assigning the structure.

Based on analogous structures, the anticipated ¹H NMR data in a solvent like CDCl₃ would be as follows: rsc.org

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Isoxazole H-4 | 6.8 - 7.2 | Singlet (s) | 1H |

| Aromatic H (phenyl ring) | 6.9 - 7.8 | Multiplet (m) or distinct doublets/triplets | 4H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| This is an interactive data table. You can sort and filter the data. |

The singlet for the isoxazole proton is highly characteristic. The four protons of the 2-methoxyphenyl group would exhibit a complex splitting pattern due to their ortho, meta, and para relationships.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 10 signals are expected in the aromatic/heteroaromatic region, plus one for the methoxy carbon. The carbon attached to the bromine (C-3 of the isoxazole) is expected at a relatively lower field compared to other isoxazole carbons.

The predicted ¹³C NMR chemical shifts are summarized below, based on data from similar substituted isoxazoles: rsc.org

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isoxazole C-5 | 168 - 172 |

| Isoxazole C-3 | 145 - 150 |

| Phenyl C-O | 155 - 160 |

| Phenyl C-H & C-C (Aromatic) | 110 - 135 |

| Isoxazole C-4 | 97 - 105 |

| Methoxy C (-OCH₃) | 55 - 60 |

| This is an interactive data table. You can sort and filter the data. |

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between adjacent protons on the 2-methoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₀H₈BrNO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, where the [M]+ and [M+2]+ peaks appear with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Calculated Exact Mass [M+H]⁺ for C₁₀H₉⁷⁹BrNO₂ | 253.9862 |

| Calculated Exact Mass [M+H]⁺ for C₁₀H₉⁸¹BrNO₂ | 255.9842 |

| This is an interactive data table. You can sort and filter the data. |

Finding peaks at or very near these calculated m/z values would provide strong evidence for the proposed molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending).

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the key structural components.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Methoxy C-H | 2850 - 2960 | Stretching |

| C=N (isoxazole ring) | 1570 - 1640 | Stretching |

| C=C (aromatic/isoxazole) | 1450 - 1600 | Stretching |

| C-O-C (ether & isoxazole) | 1020 - 1250 | Stretching |

| C-Br | 500 - 650 | Stretching |

| This is an interactive data table. You can sort and filter the data. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. For closely related molecules like 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, crystallographic studies have revealed key structural features. nih.govresearchgate.net

For this compound, an X-ray crystal structure would confirm:

The planarity of the isoxazole ring.

The relative orientation (dihedral angle) between the isoxazole ring and the 2-methoxyphenyl ring.

Intermolecular interactions that stabilize the crystal lattice, such as C-H···π or π-π stacking interactions, which are common in aromatic and heteroaromatic systems. nih.gov

Data from a hypothetical crystallographic analysis might look like this, with parameters similar to those of related structures like ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. vensel.orgresearchgate.net

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14-30 |

| b (Å) | ~5-8 |

| c (Å) | ~7-25 |

| β (°) | ~95-101 |

| Z (molecules/unit cell) | 4 or 8 |

| This is an interactive data table. You can sort and filter the data. |

This definitive solid-state structure provides an absolute benchmark for the spectroscopic data and a deeper understanding of the molecule's physical properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of this compound. These calculations provide a basis for deriving various reactivity descriptors that predict how the molecule will interact with other chemical species.

HOMO-LUMO Energy Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For isoxazole derivatives, the HOMO is typically distributed over the π-system of the aromatic rings, while the LUMO may be localized on the isoxazole ring or the brominated phenyl ring, indicating potential sites for nucleophilic or electrophilic attack. mdpi.comasianpubs.org Calculations for analogous compounds often show energy gaps in the range of 4-5 eV, suggesting significant stability. mdpi.com

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 6.0 |

Note: The values are illustrative, based on similar methoxyphenyl isoxazole structures, and would be specifically calculated for this compound using DFT methods like B3LYP with a basis set such as 6-311G(d,p).

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group, highlighting them as hydrogen bond acceptors. The hydrogen atoms and the region around the bromine atom may exhibit positive or neutral potential, indicating their role in various interactions.

Molecular Modeling for Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and properties. Molecular modeling techniques are used to determine the most stable conformation (the global minimum on the potential energy surface).

The key conformational feature is the dihedral angle between the isoxazole ring and the 2-methoxyphenyl group. Due to potential steric hindrance from the ortho-methoxy group, this angle is expected to be non-zero, resulting in a non-planar structure. Computational studies on similar bi-aryl ring systems confirm that the lowest energy conformation involves a twisted orientation of the rings. researchgate.net This twist balances the stabilizing effects of π-conjugation with the destabilizing steric repulsion.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts for the optimized molecular geometry, a theoretical spectrum is generated.

Comparing these predicted spectra with experimentally obtained data serves as a crucial validation of the computed structure. Discrepancies between theoretical and experimental values are often minimal and can be accounted for by considering solvent effects and the fact that calculations are typically performed on a single molecule in the gaseous phase. For example, calculated vibrational frequencies are often systematically scaled to improve agreement with experimental results. researchgate.netmdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in exploring the potential reaction pathways for the synthesis or transformation of this compound. A common synthesis route for 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction. mdpi.com

Computational studies can map the entire reaction coordinate, identifying the structures of transition states and intermediates. By calculating the activation energies associated with different pathways, the most favorable reaction mechanism can be determined. This provides insights into regioselectivity and stereoselectivity that are vital for synthetic chemists. For instance, such studies can clarify why the 3,5-disubstituted product is formed preferentially over other isomers. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

For this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions that stabilize the crystal structure. The analysis is often presented with 2D fingerprint plots, which summarize the distribution of interaction types. In related brominated and methoxylated aromatic compounds, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov Weaker interactions involving the bromine atom (Br···H) and π-π stacking between aromatic rings may also play a role. researchgate.net

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 35 - 45% | Represents the most abundant, though weaker, van der Waals contacts. nih.gov |

| C···H/H···C | 15 - 30% | Indicates interactions involving aromatic rings, often related to C-H···π stacking. nih.gov |

| O···H/H···O | 10 - 25% | Corresponds to weak C-H···O hydrogen bonds involving the methoxy and isoxazole oxygen atoms. researchgate.net |

| Br···H/H···Br | 5 - 10% | Highlights contacts involving the bromine atom. |

| N···H/H···N | < 10% | Contacts involving the isoxazole nitrogen atom. nih.gov |

Note: The contribution percentages are illustrative based on analyses of similar molecular structures and provide a qualitative expectation for this compound.

Conclusion

3-Bromo-5-(2-methoxyphenyl)isoxazole is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis can be achieved through established methods, and its chemical properties, particularly the reactivity of the bromine substituent, make it a valuable intermediate for the construction of more complex molecules. Although detailed research on this specific compound is limited, its structural features suggest that it is a promising candidate for further investigation and application in the development of novel chemical entities.

Applications of 3 Bromo 5 2 Methoxyphenyl Isoxazole in Targeted Organic Synthesis

Strategic Utilization as a Building Block in Complex Molecule Construction

3-Bromo-5-(2-methoxyphenyl)isoxazole serves as a valuable building block in the synthesis of more complex molecular architectures. The presence of the bromine atom at the 3-position of the isoxazole (B147169) ring is of particular synthetic importance. This position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This functional handle provides a strategic approach to elaborate the molecular structure and build complexity.

Precursor to Diversified Isoxazole Derivatives with Tunable Properties

The reactivity of the bromine atom in this compound makes it an excellent precursor for the synthesis of a diverse library of isoxazole derivatives. By carefully selecting the coupling partners in cross-coupling reactions, chemists can systematically modify the substituent at the 3-position, thereby tuning the electronic and steric properties of the resulting molecules. This capability is essential in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity of a lead compound.

For instance, the introduction of different aryl or heteroaryl groups can modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. The ability to generate a wide array of analogs from a single, readily accessible precursor highlights the efficiency and utility of this compound in discovery chemistry.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. nih.gov Its presence can confer a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The structural motif of this compound provides a foundation for the construction of novel compounds with potential therapeutic applications.

The combination of the isoxazole ring, the reactive bromine handle, and the 2-methoxyphenyl group offers a unique chemical space to explore for biological activity. The methoxy (B1213986) group, for example, is a common feature in many biologically active molecules and can participate in key interactions with protein targets. By leveraging the synthetic versatility of the bromo-isoxazole core, researchers can design and synthesize new molecular entities that incorporate this privileged scaffold, aiming to address unmet medical needs.

Design Principles for Novel Chemical Entities Based on the Isoxazole Core

The design of novel chemical entities based on the this compound core should consider several key principles. The isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, potentially improving metabolic stability or cell permeability.

The strategic placement of the 2-methoxyphenyl group can be used to orient other functional groups in a specific three-dimensional arrangement, which is crucial for selective binding to a biological target. The ability to diversify the 3-position through cross-coupling reactions allows for the exploration of different "exit vectors" from the core scaffold, enabling the optimization of interactions with specific sub-pockets of a protein binding site.

Computational modeling and structure-based drug design can be employed to guide the selection of substituents to be introduced at the 3-position, maximizing the potential for potent and selective biological activity. The inherent properties of the isoxazole ring, such as its aromaticity and ability to participate in hydrogen bonding, should also be considered in the design of new molecules.

Future Directions and Emerging Research Opportunities for 3 Bromo 5 2 Methoxyphenyl Isoxazole

Development of Chemo- and Regioselective Transformations

A primary challenge and opportunity in the chemistry of 3-Bromo-5-(2-methoxyphenyl)isoxazole lie in controlling the selectivity of its reactions. The molecule possesses several reactive sites: the C-Br bond, the isoxazole (B147169) ring, and the methoxy-substituted phenyl ring. Future research will likely focus on developing transformations that can target one site with high precision, avoiding reactions at others.

Key Research Objectives:

Selective C-H Functionalization: Developing methods for direct C-H activation on the 2-methoxyphenyl ring without disturbing the C-Br bond or the isoxazole core would provide a streamlined route to novel derivatives. This approach avoids the need for pre-functionalized starting materials.

Isoxazole Ring Opening and Rearrangement: Controlled cleavage and rearrangement of the isoxazole ring can yield other valuable heterocyclic structures or functionalized open-chain compounds. Future work could explore conditions that regioselectively trigger these transformations, expanding the synthetic utility of the parent molecule.

Orthogonal Functionalization: An emerging area of interest is the development of orthogonal strategies, where the bromine atom and the phenyl ring can be functionalized in a specific sequence using incompatible reaction conditions. This would allow for the construction of complex molecular architectures in a highly controlled manner. Drawing inspiration from established methods for other heterocycles, such as the three successive chemo- and regioselective lithiation reactions used for thiophene (B33073) derivatives, similar protocols could be developed for substituted isoxazoles. mdpi.com

The table below outlines potential regioselective reactions that could be explored for this compound, based on methodologies applied to similar heterocyclic systems. mdpi.commdpi.com

| Reaction Type | Target Site | Potential Reagents/Conditions | Expected Outcome |

| Suzuki Coupling | C-Br Bond | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted isoxazole |

| Buchwald-Hartwig Amination | C-Br Bond | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Amino-substituted isoxazole |

| Direct C-H Arylation | Phenyl Ring C-H | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand | Biaryl-substituted isoxazole |

| Regioselective Lithiation | Phenyl Ring C-H | n-BuLi or LDA at low temperature | Directed functionalization ortho to the methoxy (B1213986) group |

Exploration of Novel Catalytic Systems for Synthesis and Derivatization

Advances in catalysis are crucial for discovering new and more efficient ways to synthesize and modify this compound. While palladium-catalyzed cross-coupling reactions are standard, the exploration of catalysts based on other transition metals could offer unique reactivity, improved cost-effectiveness, and milder reaction conditions.

Iron and Copper Catalysis: Iron-catalyzed aerobic oxidative reactions have been developed for the synthesis of disubstituted isoxazoles from homopropargylic alcohols. researchgate.net Applying iron or copper catalysis to the derivatization of the bromo-isoxazole could provide more sustainable alternatives to palladium for reactions like C-N and C-O bond formation.

Photoredox Catalysis: Light-mediated catalysis offers a powerful tool for generating reactive intermediates under exceptionally mild conditions. Future research could investigate photoredox-catalyzed reactions to functionalize the C-Br bond or even perform C-H functionalization on the phenyl ring, potentially accessing reaction pathways that are difficult to achieve with traditional thermal methods.

Silver-Catalyzed Cyclizations: For the synthesis of the core isoxazole structure, silver-catalyzed cyclization of alkynyl oxime ethers has proven effective for creating 3,5-disubstituted isoxazoles. researchgate.net Further development of such catalytic systems could lead to more efficient and atom-economical syntheses of this compound itself.

The following table summarizes emerging catalytic systems and their potential applications for the target compound.

| Catalyst Type | Potential Reaction | Advantage | Reference Methodology |

| Iron-based Catalysts | C-N/C-O Cross-Coupling | Low cost, low toxicity | Iron-catalyzed aerobic oxidation for isoxazole synthesis researchgate.net |

| Copper-based Catalysts | Sonogashira-type Coupling | Milder conditions, readily available | Established use in coupling reactions |

| Photoredox Catalysts | Radical-based C-Br functionalization | Mild conditions, unique reactivity | Broad applicability in modern organic synthesis |

| Silver-based Catalysts | Synthesis from precursors | High efficiency and regioselectivity | Silver-catalyzed cyclization of alkynyl oxime ethers researchgate.net |

Advanced Computational Tools for Predictive Modeling and Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can accelerate the discovery of new derivatives with desired properties, saving significant time and resources in the lab.

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com This allows researchers to understand the relative reactivity of different sites on the molecule and to predict the outcomes of potential reactions. For example, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's behavior in charge-transfer processes, which is relevant for materials science applications. mdpi.com

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. chemcomp.com This rational design approach can guide synthetic efforts toward compounds with higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed biological activity or material properties, QSAR can be used to predict the performance of yet-unsynthesized derivatives. This predictive power helps prioritize which new molecules to synthesize and test.

Expanding the Scope of Synthetic Applications in Materials Science and Chemical Biology

The unique structure of this compound makes it a promising candidate for applications beyond traditional organic synthesis, particularly in materials science and chemical biology.

Materials Science: The isoxazole ring, combined with the aromatic system, provides a rigid scaffold that can be incorporated into larger conjugated systems for organic electronics. The bromine atom serves as a key handle for polymerization or for introducing functional groups that tune the material's optical and electronic properties. For instance, derivatives could be explored as building blocks for Covalent Organic Frameworks (COFs) or as components in materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

Chemical Biology: The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds. ijpca.org The this compound core can be used as a starting point to develop chemical probes for studying biological processes or as a scaffold for creating libraries of compounds for high-throughput screening against various diseases. The ability to selectively functionalize the molecule allows for the attachment of fluorescent tags, affinity labels, or other groups necessary for chemical biology tools.

Q & A

Q. What are the established synthetic routes for 3-Bromo-5-(2-methoxyphenyl)isoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydroxylamine derivatives with diketones or alkynes, followed by bromination. For example, analogous compounds like 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole are synthesized via coupling 3-bromo-5-methylisoxazole with methoxyphenol derivatives under catalytic conditions (e.g., Pd catalysts) in solvents like dichloromethane or THF . Optimization includes varying temperature (60–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Purity is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split due to bromine’s deshielding effect). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 282.96) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly the isoxazole ring’s planarity and bromine’s spatial orientation. Mercury software visualizes packing patterns and intermolecular interactions (e.g., halogen bonding) .

Q. How does the bromine substituent influence the chemical reactivity of this compound?

- Methodological Answer : The bromine atom at position 3 enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. For instance, analogous brominated isoxazoles react with piperidine to form 5-(piperidin-1-ylmethyl) derivatives under mild conditions (e.g., KCO, DMF, 80°C). The methoxyphenyl group stabilizes intermediates via resonance, reducing side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets like NAMPT?

- Methodological Answer :

- Derivatization : Replace bromine with bioisosteres (e.g., CF) or introduce electron-withdrawing groups to modulate binding to NAMPT’s nicotinamide pocket.

- Assays : Test inhibitory activity using NAD depletion assays in cancer cell lines (e.g., HCT-116). Compare IC values with analogs like 3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole, which show sub-µM potency .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, while QSAR models correlate substituent effects (e.g., Hammett σ values) with activity .

Q. How should researchers address contradictions in reported synthetic yields or byproduct formation for this compound?

- Methodological Answer :

- Control Experiments : Replicate reactions with purified reagents and inert atmospheres to exclude moisture/oxygen interference.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products or methoxy group oxidation). Adjust brominating agents (NBS vs. Br) to minimize side reactions .

- Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst type) .

Q. What advanced computational tools can predict the solid-state behavior or electronic properties of this compound?

- Methodological Answer :

- Crystal Structure Prediction (CSP) : Use algorithms (e.g., USPEX) to simulate polymorphs and assess stability under varying pressures/temperatures.

- Electron Density Analysis : Quantum mechanical calculations (DFT, B3LYP/6-311+G(d,p)) map electrostatic potentials, highlighting bromine’s σ-hole for halogen bonding .

- TD-DFT : Predict UV-Vis absorption spectra to correlate electronic transitions with substituent effects .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.

- Temperature Gradients : Gradual cooling (0.5°C/hour) promotes single-crystal growth. Validate results with powder XRD to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.